2-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine
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Overview
Description
2-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine is a chemical compound with the molecular formula C12H14Cl3NO2S. It is known for its unique structure, which includes a piperidine ring substituted with a methyl group and a sulfonyl group attached to a trichlorophenyl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 2-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidines, while oxidation can produce piperidone derivatives .
Scientific Research Applications
2-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring can also interact with various receptors in the body, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-[(2,4-dichlorophenyl)sulfonyl]piperidine
- 2-Methyl-1-[(2,5-dichlorophenyl)sulfonyl]piperidine
- 2-Methyl-1-[(2,4,6-trichlorophenyl)sulfonyl]piperidine
Uniqueness
2-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine is unique due to the specific arrangement of chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure can result in different interactions with molecular targets compared to its analogs .
Properties
Molecular Formula |
C12H14Cl3NO2S |
---|---|
Molecular Weight |
342.7 g/mol |
IUPAC Name |
2-methyl-1-(2,4,5-trichlorophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C12H14Cl3NO2S/c1-8-4-2-3-5-16(8)19(17,18)12-7-10(14)9(13)6-11(12)15/h6-8H,2-5H2,1H3 |
InChI Key |
MFNSLKMTFOOJKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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